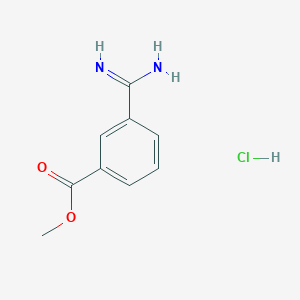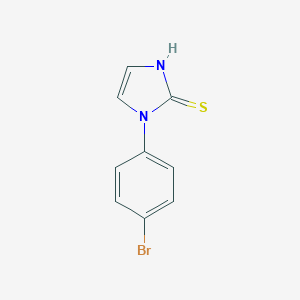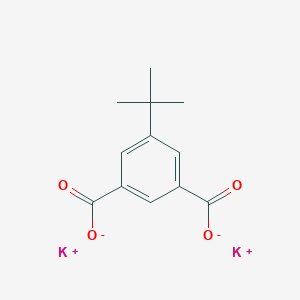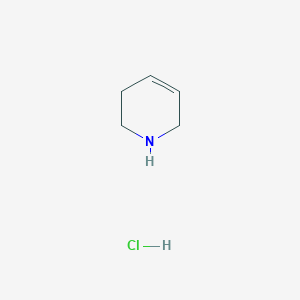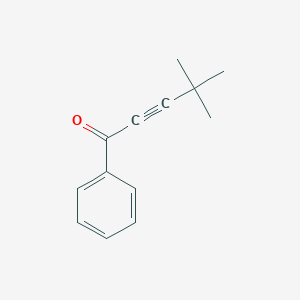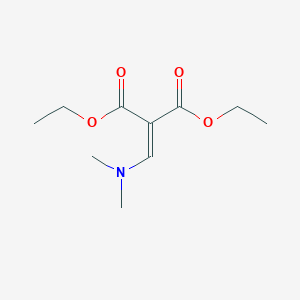
Diethyl dimethylaminomethylenemalonate
Vue d'ensemble
Description
Diethyl dimethylaminomethylenemalonate is a versatile compound that has been extensively studied for its utility in organic synthesis. It serves as a key intermediate in the synthesis of various heterocyclic systems and has been employed in the preparation of arylglycines, lyxopyranosyl C-glycosides, fused heterocyclic systems, pyrido[2,3-d]pyrimidines, and other complex molecules . The compound's reactivity with different nucleophiles allows for the construction of diverse molecular architectures, making it a valuable tool in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of diethyl dimethylaminomethylenemalonate and related compounds typically involves the reaction of malonate derivatives with various reagents. For instance, diethyl N-Boc-iminomalonate is prepared on a multigram scale and reacts with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates . Similarly, diethyl ethoxymethylenemalonate reacts with amino uracil derivatives to yield regioselective pyrido[2,3-d]pyrimidines . These methods demonstrate the compound's ability to form carbon-carbon and carbon-nitrogen bonds, which is fundamental to constructing complex molecules .
Molecular Structure Analysis
The molecular structure of diethyl dimethylaminomethylenemalonate is characterized by the presence of a dimethylamino group attached to a methylene carbon, which is flanked by two ester groups. This structure is pivotal for its reactivity, as the dimethylamino group can be substituted with various nucleophiles, leading to the formation of different heterocyclic systems . The molecular structure also allows for the formation of bichromophoric compounds, as seen in the synthesis of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate, which exhibits exciplex formation in a polymer matrix .
Chemical Reactions Analysis
Diethyl dimethylaminomethylenemalonate undergoes a variety of chemical reactions, including Diels-Alder reactions, substitution reactions with heterocyclic amines, and cyclization reactions to form fused heterocyclic systems . The compound's reactivity with N- and C-nucleophiles has been extensively studied, leading to the synthesis of azino- and azolopyrimidinones, quinolizines, benzo[c]quinolizine, and fused pyranones . These reactions highlight the compound's potential as a building block for the synthesis of complex heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl dimethylaminomethylenemalonate are influenced by its functional groups. The ester groups contribute to its solubility in organic solvents, while the dimethylamino group affects its basicity and nucleophilicity . These properties are crucial for its reactivity in various chemical transformations, including exciplex formation, which is dependent on the concentration of the compound in a polymer matrix . The compound's reactivity is also influenced by the presence of an active methylene group, which plays a role in the atom economy of reactions .
Applications De Recherche Scientifique
Synthesis of Fused Heterocyclic Systems
Kušar, Svete, and Stanovnik (1996) investigated the reactions of diethyl N,N-dimethylaminomethylenemalonate with N- and C-nucleophiles, leading to the synthesis of fused azino- and azolopyrimidinones, quinolizines, and benzo[c]quinolizines. This research highlights the potential of diethyl dimethylaminomethylenemalonate in synthesizing complex heterocyclic systems, demonstrating its versatility in organic synthesis (Kušar, Svete, & Stanovnik, 1996).
Preparation of Fluoromalonic Esters
Ishikawa, Takaoka, and Ibrahim (1984) developed a method to prepare dimethyl and diethyl fluoromalonates from hexafluoropropene. These fluoromalonates, including derivatives of diethyl dimethylaminomethylenemalonate, were utilized to synthesize various benzodiazepine compounds. This indicates the role of diethyl dimethylaminomethylenemalonate in the preparation of pharmacologically relevant structures (Ishikawa, Takaoka, & Ibrahim, 1984).
Nucleophilic Substitution Reactions
In a study by Furukawa et al. (1978), active methylene compounds like diethylmalonate underwent dimerization when treated with dimethyl bromosulfonium bromide in the presence of a strong base. This process demonstrates the reactivity of diethyl dimethylaminomethylenemalonate in nucleophilic substitution reactions, further emphasizing its utility in synthetic organic chemistry (Furukawa et al., 1978).
Synthesis of Pyrido[2,3-d]pyrimidines
Anderson (1985) investigated the reaction of diethyl ethoxymethylenemalonate with amino compounds, leading to the regioselective synthesis of pyrido[2,3-d]pyrimidines. This study showcases the compound's potential in constructing complex nitrogen-containing heterocycles, which are often found in biologically active molecules (Anderson, 1985).
Catalysts in Organic Reactions
Meyer et al. (2006) synthesized dimeric complexes using diethyl zinc and diethyl dimethylaminomethylenemalonate derivatives, which were then used as catalysts in the intramolecular hydroamination reaction of alkenes and alkynes. This research demonstrates the compound's role in the development of novel catalysts for important organic transformations (Meyer et al., 2006).
Safety And Hazards
Diethyl dimethylaminomethylenemalonate should be handled with care. It is recommended for use only in laboratory settings . In case of eye or skin contact, rinse immediately with plenty of water and seek medical attention . It should be stored at room temperature and is incompatible with strong oxidizing agents .
Propriétés
IUPAC Name |
diethyl 2-(dimethylaminomethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-14-9(12)8(7-11(3)4)10(13)15-6-2/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSXXTKUKYWLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172228 | |
| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl dimethylaminomethylenemalonate | |
CAS RN |
18856-68-3 | |
| Record name | 1,3-Diethyl 2-[(dimethylamino)methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18856-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18856-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-[(dimethylamino)methylene]malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



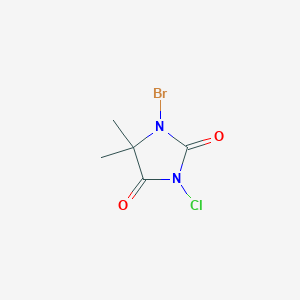

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

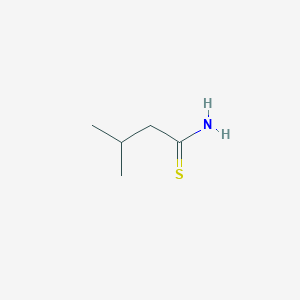
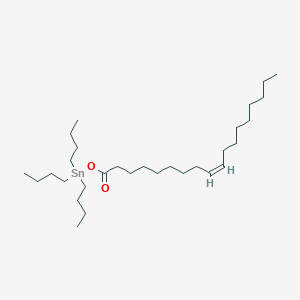
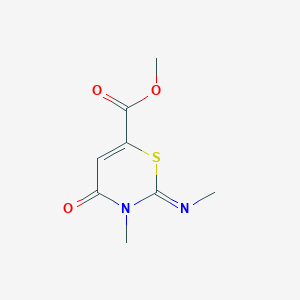
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
